molecular formula C19H19N5O B2819534 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide CAS No. 1797862-40-8

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide

Cat. No. B2819534
CAS RN: 1797862-40-8
M. Wt: 333.395
InChI Key: BHDURPNZBRCHRE-UHFFFAOYSA-N
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Description

“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide” is a chemical compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Enaminones, which are structurally related to the compound , have been used as key intermediates for synthesizing substituted pyrazoles with significant antitumor and antimicrobial activities. These compounds, through various chemical reactions, yielded substituted pyridine derivatives, bipyrazoles, and other heterocyclic compounds. Some of these demonstrated cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), with inhibitory effects comparable to 5-fluorouracil, a standard in cancer treatment. Additionally, selected compounds showed promising antimicrobial properties (Riyadh, 2011).

Neurodegenerative and Neuropsychiatric Disease Treatment

Compounds structurally similar to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide have been explored for their potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. The discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) showcased promising applications, with one investigational new drug, ITI-214, demonstrating picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and efficacy in vivo, currently under Phase I clinical development (Li et al., 2016).

Anti-inflammatory and Antimicrobial Agents

Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. For example, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones were studied for their antiinflammatory properties without causing ulcerogenic activity, which is a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrated a promising therapeutic index and potential antiulcerogenic properties, suggesting their utility in developing new anti-inflammatory drugs (Auzzi et al., 1983).

Fluorescent Probes for Biological and Environmental Detection

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported as key intermediates for the preparation of functional fluorophores. These novel functional fluorophores, derived from pyrazolo[1,5-a]pyrimidines, exhibited significant fluorescence, photophysical properties, and high quantum yields in certain cases, showing their potential application as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may act as an inhibitor or modulator of its target protein .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a key regulator of cell cycle progression . If this compound acts similarly, it could affect cell cycle regulation and other downstream pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have shown good oral bioavailability and selective inhibition in cellular assays

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its primary target. If it acts as a CDK2 inhibitor, it could potentially halt cell cycle progression, leading to cell death . .

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-9-18-22-11-14(12-24(18)23-13)3-2-7-21-19(25)16-4-5-17-15(10-16)6-8-20-17/h4-6,8-12,20H,2-3,7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDURPNZBRCHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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